N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a diethoxyethyl group, a tetrahydropyran-4-yloxy group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:
Formation of the diethoxyethyl group: This can be achieved by reacting ethyl vinyl ether with an appropriate nucleophile under acidic conditions.
Introduction of the tetrahydropyran-4-yloxy group: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.
Coupling with isonicotinamide: The final step involves the coupling of the protected intermediate with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isonicotinamide moiety, potentially converting it to the corresponding amine.
Substitution: The tetrahydropyran-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new ether or thioether derivatives.
Scientific Research Applications
N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.
N-(2,2-diethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: Similar structure but with a nicotinamide moiety.
Uniqueness
N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the presence of the isonicotinamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-3-22-16(23-4-2)12-19-17(20)13-5-8-18-15(11-13)24-14-6-9-21-10-7-14/h5,8,11,14,16H,3-4,6-7,9-10,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWKTMMNDRLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC(=NC=C1)OC2CCOCC2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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